Fluo-5N

Description

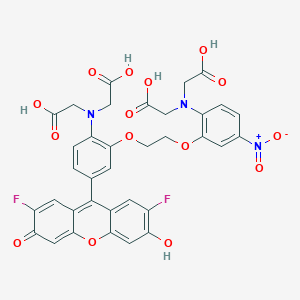

Structure

2D Structure

Properties

Molecular Formula |

C35H27F2N3O15 |

|---|---|

Molecular Weight |

767.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |

InChI |

InChI=1S/C35H27F2N3O15/c36-21-9-19-27(11-25(21)41)55-28-12-26(42)22(37)10-20(28)35(19)17-1-3-23(38(13-31(43)44)14-32(45)46)29(7-17)53-5-6-54-30-8-18(40(51)52)2-4-24(30)39(15-33(47)48)16-34(49)50/h1-4,7-12,41H,5-6,13-16H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |

InChI Key |

DFCRUBKUVOJCOV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Molecular Characteristics and Principles of Fluo 5n Functionality

Structural Basis and Functional Implications as a Fluorophore

Fluo-5N is a structural analog of Fluo-4, which itself is derived from Fluo-3. These indicators are based on a fluorescein (B123965) core modified with a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. The BAPTA moiety is responsible for binding calcium ions. In Fluo-4, two chlorine substituents on the fluorescein core of Fluo-3 are replaced by fluorines, a modification that leads to increased fluorescence excitation at 488 nm and higher signal levels thermofisher.combiomol.com. This compound is further modified to possess a lower calcium-binding affinity compared to Fluo-4, making it suitable for detecting higher intracellular calcium concentrations thermofisher.comaatbio.comglpbio.comzhscience.com.

The molecular structure of this compound includes a xanthene dye core and the calcium-chelating BAPTA cage. The fluorescence of the xanthene fluorophore is quenched in the absence of Ca²⁺ due to electron-transfer processes facilitated by the nitrogen atoms of the BAPTA moiety. Upon binding to Ca²⁺, the conformation of the BAPTA cage changes, altering the electronic environment of the fluorophore and reducing the quenching effect. This results in a significant increase in fluorescence intensity thermofisher.com.

This compound is typically available in different forms, including cell-impermeant salts and cell-permeant acetoxymethyl (AM) esters. The AM ester form is commonly used for loading into live cells, where intracellular esterases cleave the AM groups, trapping the active, cell-impermeant form of this compound within the cell aatbio.comzhscience.comaatbio.com.

Calcium Binding Dynamics and Fluorescence Enhancement Mechanisms of this compound

The core principle behind this compound's function is its reversible binding to calcium ions, which directly modulates its fluorescence intensity. The BAPTA moiety within the this compound structure acts as a high-affinity chelator for Ca²⁺. In the absence of calcium, the molecule is largely non-fluorescent due to internal quenching mechanisms thermofisher.com.

When Ca²⁺ ions are present, they bind to the BAPTA site. This binding event induces a conformational change in the indicator molecule. This structural rearrangement reduces or eliminates the electron transfer pathways that cause quenching in the calcium-free state. As a result, the fluorophore becomes highly fluorescent, leading to a significant increase in emitted light upon excitation thermofisher.com.

The relationship between calcium concentration and fluorescence intensity for this compound is non-linear and can be described by the following equation for fractional fluorescence:

F = Fmin + (Fmax - Fmin) * [Ca²⁺] / (Kd + [Ca²⁺])

Where:

F is the measured fluorescence intensity.

Fmin is the fluorescence intensity in the absence of Ca²⁺.

Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations.

[Ca²⁺] is the free calcium concentration.

Kd is the dissociation constant of this compound for Ca²⁺.

The large dynamic range, with a fluorescence increase typically exceeding 100-fold upon Ca²⁺ binding, makes this compound a sensitive indicator for detecting calcium transients aatbio.comzhscience.comaatbio.com.

Comparative Analysis of Calcium Binding Affinity with Other Fluo-Series Indicators

This compound is specifically designed to have a lower calcium-binding affinity compared to earlier members of the Fluo series, such as Fluo-3 and Fluo-4 thermofisher.comaatbio.comglpbio.comzhscience.com. This lower affinity is a key characteristic that makes this compound suitable for measuring calcium concentrations in the micromolar to millimolar range, where Fluo-3 and Fluo-4 would become saturated thermofisher.comaatbio.comglpbio.comzhscience.com.

The dissociation constant (Kd) is a measure of the indicator's affinity for calcium; a higher Kd indicates lower affinity. The Kd for this compound is reported to be approximately 90 µM thermofisher.comaatbio.comzhscience.comaatbio.comnih.govabmole.com. This contrasts with the Kd values for Fluo-3 (around 325-390 nM) and Fluo-4 (around 345 nM) thermofisher.combiomol.comaatbio.com. Other low-affinity Fluo analogs include Fluo-5F (Kd ~2.3 µM) and Fluo-4FF (Kd ~9.7 µM) thermofisher.com.

The lower affinity of this compound makes it particularly useful for monitoring calcium dynamics in cellular compartments or physiological contexts where calcium concentrations reach significantly higher levels than in the resting cytosol. Examples include the sarcoplasmic reticulum (SR) in muscle cells or the endoplasmic reticulum (ER) in other cell types, where resting calcium concentrations can be in the high micromolar to millimolar range researchgate.netahajournals.orgnih.govnih.govjneurosci.orgnih.gov. Using a high-affinity dye like Fluo-4 in these compartments would result in signal saturation, making it impossible to accurately measure changes in calcium concentration thermofisher.comaatbio.comglpbio.comzhscience.com. This compound's Kd is better suited to track calcium fluctuations within this higher concentration range without saturating the fluorescence signal nih.govnih.gov.

The following table summarizes the approximate Kd values for calcium binding for several Fluo-series indicators:

| Calcium Indicator | Approximate Kd (nM) | Suitable Calcium Concentration Range |

| Fluo-3 | 325 - 390 | Sub-micromolar to low micromolar |

| Fluo-4 | 345 | Sub-micromolar to low micromolar |

| Fluo-5F | 2300 (2.3 µM) | Micromolar |

| This compound | 90000 (90 µM) | High micromolar to millimolar |

| Fluo-4FF | 9700 (9.7 µM) | Micromolar |

Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength. thermofisher.com

Methodological Considerations for Fluo 5n Application in Cellular and Subcellular Systems

Cell Loading Strategies for Fluo-5N AM Ester Permeability

The lipophilic nature of this compound AM allows it to permeate cell membranes. aatbio.comzhscience.comglpbio.com However, efficient and targeted loading requires specific strategies to ensure adequate intracellular concentration and minimize undesirable compartmentalization or leakage.

Direct Loading Protocols in Adherent and Suspended Cell Cultures

Direct loading of this compound AM into live cells is typically achieved by adding the dissolved indicator directly to the cell culture medium. aatbio.comzhscience.com For most cell lines, a final concentration of 4-5 µM this compound AM is recommended, though the optimal concentration may vary and should be determined empirically for specific experimental requirements and cell types. aatbio.comzhscience.comglpbio.com Incubation with the dye is commonly performed at 37°C for 30 to 60 minutes, although longer incubation times (up to 2 hours) may enhance signal intensities in certain cell lines. aatbio.comzhscience.com Some protocols suggest incubation at room temperature (20-25°C) for longer durations (e.g., 60-90 minutes) to slow down intracellular esterase activity, potentially allowing more dye to cross organelle membranes before de-esterification. glpbio.comnih.govnih.gov After incubation, the dye-containing solution is removed, and cells are washed with a physiological buffer. aatbio.comzhscience.comglpbio.com An additional incubation period in indicator-free medium (around 30 minutes) is often included to allow for complete de-esterification of intracellular AM esters. glpbio.cominterchim.fr

For adherent cells, loading can be performed without lifting the cells. interchim.fr In the case of suspended cells, such as sperm cells, protocols involve incubating the cell suspension with this compound AM and then centrifuging and resuspending the cells in fresh medium. nih.govbiorxiv.org If serum-containing culture medium is used, it is recommended to wash the cells beforehand, as serum esterases can degrade the AM ester, reducing loading efficiency. glpbio.com

Influence of Detergents on Dye Solubilization and Cellular Uptake (e.g., Pluronic F-127)

This compound AM is a hydrophobic molecule, and its dispersion in aqueous cell culture media can be challenging. Non-ionic detergents, particularly Pluronic F-127, are frequently used to enhance the water solubility and facilitate the cellular uptake of this compound AM. aatbio.comzhscience.comglpbio.cominterchim.frlumiprobe.com Pluronic F-127 helps to disperse the lipophilic AM ester into small micelles, improving its delivery across the cell membrane. nih.gov

A common approach is to prepare a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO) and then add a small volume of this stock to the this compound AM stock solution in DMSO before diluting it into the working solution. glpbio.cominterchim.fr The final concentration of Pluronic F-127 in the working solution is typically around 0.02% to 0.04%. aatbio.comzhscience.comglpbio.cominterchim.fr For example, one protocol suggests mixing equal volumes of a 1-5 mM AM ester stock in DMSO with a 20% (w/v) Pluronic F-127 solution in DMSO, resulting in a final Pluronic F-127 concentration of approximately 0.02% upon dilution into the loading medium. interchim.fr Another protocol mentions using 0.04% Pluronic F-127 in the working solution. aatbio.comzhscience.com Studies on sperm cells have used 0.05-0.1% Pluronic F-127 during this compound AM loading. nih.govbiorxiv.org

Strategies to Minimize De-esterified Dye Leakage (e.g., Probenecid)

Once the AM ester is hydrolyzed by intracellular esterases, the resulting free this compound dye is hydrophilic and ideally should be retained within the cell. However, the de-esterified dye can be transported out of the cell by organic anion transporters. aatbio.comzhscience.comthermofisher.comglpbio.com To minimize this leakage and improve dye retention, inhibitors of organic anion transporters, such as Probenecid (B1678239) or Sulfinpyrazone, can be added to the cell culture medium or the washing buffer. aatbio.comzhscience.comthermofisher.comglpbio.com

Probenecid is commonly used at concentrations ranging from 1 to 2.5 mM. aatbio.comzhscience.comthermofisher.comglpbio.com Sulfinpyrazone can be used at lower concentrations, typically 0.1-0.5 mM. thermofisher.comglpbio.com These inhibitors are often included in the washing buffer after dye loading to remove excess extracellular probe while preventing the efflux of the intracellular de-esterified dye. aatbio.comzhscience.comglpbio.com It is important to note that stock solutions of Probenecid and Sulfinpyrazone can be alkaline, and the pH of the media should be readjusted after their addition. thermofisher.com While Probenecid is effective in reducing dye leakage, it has been noted that it can also act as a calcium channel blocker, which might interfere with experiments designed to measure calcium influx. researchgate.net

Targeted Esterase-Induced Dye Loading (TED) for Organelle-Specific Accumulation

Targeted Esterase-Induced Dye Loading (TED) is a strategy developed to accumulate synthetic calcium indicators specifically within organelles, such as the endoplasmic reticulum (ER). nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov This method overcomes the issue of mixed cytosolic and organellar signals often encountered with direct AM ester loading. frontiersin.org

TED relies on the targeted overexpression of a carboxylesterase, such as an ER-targeted mouse carboxylesterase (CES2), within the desired organelle. nih.govresearchgate.netmdpi.comnih.gov Cells expressing the recombinant esterase are then incubated with the AM ester form of a low-affinity calcium indicator like this compound AM. nih.govresearchgate.netnih.gov As the this compound AM permeates the cell and enters the targeted organelle, the high concentration of the esterase within that compartment rapidly hydrolyzes the AM group. nih.govresearchgate.netnih.gov This conversion traps the hydrophilic, calcium-sensitive this compound dye within the organelle lumen, as it can no longer easily cross the organelle membrane. nih.govresearchgate.net

This compound AM is considered a suitable indicator for the TED strategy due to its low calcium affinity (Kd ~90 µM), which allows it to respond to the high calcium concentrations typically found in organelles like the ER (approximately 1,000-fold higher than in the cytosol). nih.govresearchgate.net This targeted accumulation provides an improved signal-to-noise ratio for imaging calcium dynamics within specific organelles. nih.govresearchgate.net TED has been applied in various cell types, including cell lines, glial cells, and neurons, often utilizing viral transduction to introduce the esterase expression construct. nih.govnih.gov

Preparation of this compound Stock and Working Solutions for Experimental Design

Proper preparation and storage of this compound AM stock and working solutions are crucial for obtaining reliable experimental results. This compound AM is typically supplied as a solid.

Stock solutions are commonly prepared by dissolving this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration ranging from 1 to 5 mM. aatbio.comzhscience.comglpbio.cominterchim.fr Some protocols suggest concentrations up to 2-5 mM. aatbio.comzhscience.comglpbio.com It is recommended to dissolve the dye immediately before use to minimize hydrolysis. thermofisher.cominterchim.fr Stock solutions should be divided into single-use aliquots, strictly sealed, and stored frozen at ≤ -20°C, protected from light and moisture, to prevent degradation and maintain cell loading capacity. aatbio.comzhscience.comthermofisher.comglpbio.cominterchim.fr Repeated freeze-thaw cycles should be avoided. aatbio.comzhscience.com Before opening a vial of frozen this compound AM, it should be allowed to reach room temperature in a dry environment, and a brief centrifugation is recommended to ensure the powder is at the bottom of the tube. glpbio.com

Working solutions are prepared on the day of the experiment by diluting the stock solution into an appropriate buffered physiological medium, such as Hanks and Hepes buffer (HHBS), containing calcium and magnesium. aatbio.comzhscience.comglpbio.com The final concentration of this compound AM in the working solution typically ranges from 1 to 20 µM, with 4-5 µM being a frequently recommended starting point for most cells. aatbio.comzhscience.comglpbio.com As mentioned earlier, Pluronic F-127 is often included in the working solution (e.g., 0.02-0.04%) to aid in the dispersion of the AM ester. aatbio.comzhscience.comglpbio.cominterchim.fr Working solutions should not be stored for extended periods due to the risk of hydrolysis. interchim.fr Amine-containing buffers like Tris should be avoided in the working solution. interchim.fr

Here is an example table for preparing this compound AM stock solutions:

| Mass of this compound AM | Concentration | Volume of Anhydrous DMSO |

| 1 mg | 1 mM | 0.8866 mL |

| 5 mg | 1 mM | 4.4329 mL |

| 10 mg | 1 mM | 8.8659 mL |

| 1 mg | 5 mM | 0.1773 mL |

| 5 mg | 5 mM | 0.8866 mL |

| 10 mg | 5 mM | 1.7732 mL |

| 1 mg | 10 mM | 0.0887 mL |

| 5 mg | 10 mM | 0.4433 mL |

| 10 mg | 10 mM | 0.8866 mL |

Note: This table is based on the molecular weight of this compound AM, which is approximately 1128.9 g/mol .

In Vitro and In Situ Calibration Techniques for Quantitative this compound Fluorescence Signals

Quantitative measurement of calcium concentration using fluorescent indicators requires calibration to relate fluorescence intensity to calcium levels. Both in vitro and in situ calibration techniques are employed for this compound.

In vitro calibration is performed using solutions with known calcium concentrations. This involves preparing a series of buffers with varying free calcium levels and measuring the fluorescence of this compound in these solutions using a fluorometer or fluorescence microscope. ahajournals.orgahajournals.org For this compound, which is suitable for detecting calcium in the 1 µM to 1 mM range, calibration solutions should span this concentration range. thermofisher.com In vitro calibration in intracellular solutions has shown that this compound's calcium affinity (Kd) is approximately 135 µM in solution. ahajournals.orgresearchgate.net The presence of protein can decrease both the maximal fluorescence and the apparent affinity of this compound for calcium. ahajournals.orgresearchgate.net At cellular protein concentrations (50 to 100 mg/mL), this compound affinity can be reduced approximately 3-fold. ahajournals.orgresearchgate.net

In situ calibration is performed within the cellular environment and is often considered more representative of the actual intracellular conditions. One method involves permeabilizing cells loaded with this compound (e.g., using saponin) and then exposing them to solutions with known calcium concentrations to determine the relationship between fluorescence and calcium within the cell. ahajournals.orgahajournals.orgpsu.edu For instance, in permeabilized cardiac myocytes loaded with this compound, stepping the calcium concentration from 50 nM to 400 µM and then to 10 mM allowed for the determination of the fluorescence response at different calcium levels. ahajournals.orgahajournals.org These experiments supported a Kd of approximately 400 µM for intra-SR this compound in situ. ahajournals.orgahajournals.org

For non-ratiometric dyes like this compound, which exhibit a fluorescence intensity increase upon calcium binding without a significant spectral shift, calibration typically involves determining the maximum fluorescence (Fmax) at saturating calcium and the minimum fluorescence (Fmin) in the absence of calcium. thermofisher.comahajournals.org These values, along with the dye's dissociation constant (Kd), can be used to estimate calcium concentrations based on the measured fluorescence intensity. ahajournals.org However, it is noted that fluorescence may not be linearly related to calcium concentration, emphasizing the need for calibration. ahajournals.orgresearchgate.net

In vivo calibration techniques can also be employed in intact cells to estimate Fmax and Kd under physiological conditions. One approach involves using ionophores to equilibrate intracellular calcium with the extracellular environment or manipulating cellular calcium handling mechanisms to achieve known calcium levels. ahajournals.org For example, in intact myocytes, Fmax can be estimated by adding agents that raise both cytosolic and SR calcium to saturating levels. ahajournals.orgahajournals.org

Advanced Research Applications of Fluo 5n in Intracellular Calcium Dynamics

Sarcoplasmic Reticulum (SR) Calcium Research Utilizing Fluo-5N

This compound has been instrumental in elucidating the intricate mechanisms of calcium handling within the sarcoplasmic reticulum of excitable cells, such as muscle and cardiac myocytes.

This compound allows for the direct measurement of luminal sarcoplasmic reticulum calcium concentration ([Ca2+]SR) in excitable cells. rupress.org In single skeletal muscle fibers from the cane toad (Bufo marinus), incubation with this compound AM resulted in the indicator loading into the SR. nih.gov Confocal microscopy revealed that the dye was principally located in lines perpendicular to the long axis of the fiber, consistent with SR localization. nih.gov The fluorescence signal from this compound within the SR is substantial due to the high intra-SR calcium concentration, which is in the millimolar range, while the indicator remains minimally fluorescent in the cytosol where calcium levels are low. nih.gov

In studies on rabbit hearts, this compound has been used for dual optical mapping of transmembrane potential and free intra-SR [Ca2+], providing insights into excitation-contraction coupling. nih.gov This technique takes advantage of the fact that this compound's fluorescence is significantly greater in the SR lumen compared to the cytosol. nih.gov

| Parameter | Value | Cell Type/Tissue | Reference |

| This compound Kd for Ca2+ | ~90 µM | in vitro | aatbio.comnih.gov |

| This compound Kd for Ca2+ | ~400 µM | Rabbit Heart | frontiersin.org |

| Estimated [Ca2+]ER | ~100 µM | Platelets | nih.gov |

| Estimated [Ca2+]SR | ~1 mM | Rabbit Heart | nih.gov |

This compound has been effectively used to monitor SR calcium release and reuptake. In voltage-clamped skeletal muscle fibers, depolarizing pulses triggered a decrease in this compound fluorescence, directly reporting the release of Ca2+ from the SR. rupress.org The magnitude and kinetics of this fluorescence drop were dependent on the amplitude of the depolarization. rupress.org Conversely, the recovery of this compound fluorescence following depletion indicates the activity of SR Ca2+-ATPases (SERCA) pumping calcium back into the SR lumen. rupress.org Inhibition of SERCA with cyclopiazonic acid (CPA) prevents this recovery, confirming that the fluorescence changes indeed reflect SR calcium dynamics. rupress.org

In intact rabbit hearts, SERCA inhibition with CPA resulted in a dose-dependent slowing of SR Ca2+ reuptake, as measured by the time constant of this compound fluorescence recovery. frontiersin.org This demonstrates the utility of this compound in studying the function of key calcium handling proteins. frontiersin.org

The kinetics of SR calcium depletion and refilling are crucial for sustained muscle function and have been characterized using this compound. In skeletal muscle fibers, a train of action potentials or application of a ryanodine receptor agonist leads to a significant decrease in this compound fluorescence, indicating SR calcium depletion. rupress.org The subsequent recovery of the signal allows for the measurement of refilling kinetics. rupress.org For instance, after a voltage-induced depletion, a rapid recovery phase was observed upon repolarization. rupress.org

Studies on muscle fatigue have also employed this compound. During fatiguing stimulation of single muscle fibers, the resting [Ca2+]SR, monitored by this compound, was observed to decline. nih.gov This reduction in available calcium for release is a contributing factor to muscle fatigue. researchgate.net Upon cessation of stimulation, the SR Ca2+ signal recovers, indicating the refilling of the store. researchgate.net

| Experimental Condition | Observation | Measurement | Cell Type | Reference |

| Depolarizing pulse to +30 mV (1s) | Rapid decrease in this compound fluorescence | SR Ca2+ release | Skeletal muscle fiber | rupress.org |

| Repolarization to -80 mV | Fast recovery of this compound fluorescence | SR Ca2+ reuptake (τ = 1.4 s) | Skeletal muscle fiber | rupress.org |

| Fatiguing stimulation | Decline in resting this compound signal | SR Ca2+ depletion to 71 +/- 8% of control | Single muscle fiber | researchgate.net |

| Recovery from fatigue | Biphasic recovery of this compound signal | Initial fast phase (τ = 1.7 +/- 0.2 s) | Single muscle fiber | researchgate.net |

While this compound is primarily used to measure bulk changes in luminal SR calcium, its application in high-resolution imaging can provide insights into spatiotemporal calcium events. In experiments with crossed skeletal muscle fibers, where one fiber was loaded with this compound, the propagation of a Ca2+ wave from an active fiber to a quiescent fiber could be monitored. researchgate.net The this compound signal in the quiescent fiber revealed localized increases in SR calcium as the wave approached, followed by a depletion upon activation of a Ca2+ wave in the second fiber, indicative of calcium-induced calcium release. researchgate.net

The calcium buffering properties of the SR are a critical determinant of calcium release. While direct measurement of buffering capacity with this compound is complex, the indicator provides essential data on the free [Ca2+]SR, which is influenced by buffering proteins like calsequestrin. researchgate.netresearchgate.net By monitoring the changes in this compound fluorescence in response to stimuli that release calcium, researchers can make inferences about the buffering capacity of the SR. For example, the extent of depletion for a given stimulus is related to the amount of available free calcium, which is in equilibrium with calcium bound to buffers.

Endoplasmic Reticulum (ER) Calcium Research with this compound

This compound has also been applied to study calcium dynamics within the endoplasmic reticulum, the analogous calcium store in non-muscle cells. In human platelets, this compound has been validated as a tool for monitoring changes in the [Ca2+] of intracellular stores. nih.gov The fluorescence of this compound in loaded platelets responded as expected to agents that induce passive depletion of intracellular Ca2+ stores and to physiological agonists. nih.gov Furthermore, inhibitors of Ca2+ reuptake and blockers of Ca2+ release channels produced the anticipated effects on this compound fluorescence, confirming its utility in studying ER calcium handling. nih.gov Agonist-evoked calcium release, observed as a decrease in this compound fluorescence, was reversible upon the addition of external calcium, a process that required intact Ca2+ reuptake mechanisms. nih.gov

Monitoring ER Luminal Calcium Concentrations ([Ca²⁺]ER)

This compound is extensively utilized to quantify the concentration of free calcium within the lumen of the endoplasmic reticulum (ER) and its muscular counterpart, the sarcoplasmic reticulum (SR). Due to the high Ca²⁺ concentration in these organelles, typically in the range of 100 µM to 1 mM, low-affinity indicators like this compound are indispensable thermofisher.comumass.edu. The acetoxymethyl (AM) ester form of this compound allows for its loading into live cells, where it is cleaved by intracellular esterases, trapping the indicator within the cell aatbio.com. Successful loading into the SR is often characterized by a decrease in fluorescence during muscle contraction, indicating a release of Ca²⁺ from the SR into the cytosol nih.gov.

Confocal microscopy of cells loaded with this compound has revealed its localization primarily within the SR/ER, showing a characteristic reticular pattern that is consistent with the structure of this organelle nih.gov. The fluorescence intensity of this compound within the ER lumen provides a direct, real-time measure of the luminal Ca²⁺ concentration ([Ca²⁺]ER or [Ca²⁺]SR), enabling the study of Ca²⁺ uptake, release, and buffering within this critical intracellular store researchgate.net.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Typical Application Range | Excitation/Emission (nm) |

|---|---|---|---|

| This compound | ~90 µM | 1 µM - 1 mM | ~494 / ~516 |

| Fluo-4 | ~345 nM | nM range | ~494 / ~516 |

| Fluo-5F | ~2.3 µM | µM range | ~494 / ~516 |

Assessment of ER Calcium Leak Pathways

This compound has been instrumental in the direct visualization and assessment of passive Ca²⁺ leak pathways from the ER. Under resting conditions, a steady-state [Ca²⁺]ER is maintained by the balance between active pumping of Ca²⁺ into the ER by Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps and passive leakage out of the ER. By inhibiting SERCA pumps with agents like thapsigargin or 2,5-di(tert-butyl)-1,4-hydroquinone (TBQ), researchers can unmask and quantify the rate of this Ca²⁺ leak nih.gov.

In studies on human platelets, this compound fluorescence was observed to decrease in response to SERCA inhibitors, directly demonstrating the depletion of intracellular Ca²⁺ stores through leak pathways researchgate.netnih.gov. Furthermore, the combination of this compound with the Targeted-Esterase induced Dye loading (TED) technique has enhanced the specific loading of the indicator into the ER lumen. This approach provides an excellent signal-to-noise ratio for directly imaging ER Ca²⁺ depletion via leak channels following SERCA blockade nih.govnih.gov.

Diffusion Dynamics of Calcium within the ER Lumen

Understanding the mobility of Ca²⁺ within the intricate network of the ER lumen is crucial for comprehending how Ca²⁺ signals propagate within the organelle. This compound, in conjunction with Fluorescence Recovery After Photobleaching (FRAP), has been employed to measure the diffusion dynamics of both the indicator itself and, by extension, Ca²⁺ within the SR/ER lumen.

In these experiments, a specific region of interest within the this compound-loaded SR is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region is monitored as unbleached this compound molecules diffuse in from surrounding areas. Such studies have demonstrated that this compound can diffuse freely within the SR lumen, with a recovery half-life of a few seconds researchgate.net. These FRAP experiments have provided quantitative estimates for the apparent diffusion coefficients of this compound and Ca²⁺ within the SR, revealing rapid luminal communication that is essential for maintaining a homogeneous driving force for Ca²⁺ release ahajournals.org.

| Molecule | Apparent Intrastore Diffusion Coefficient (D) | Experimental Technique | Cell Type |

|---|---|---|---|

| This compound | ~8 µm²/sec | FRAP | Cardiac Myocyte |

| Ca²⁺ | ~60 µm²/sec | Local Caffeine (B1668208) Application & this compound Imaging | Cardiac Myocyte |

Cross-Compartmental Calcium Fluxes and Organelle Interconnections

Interplay between Sarcoplasmic Reticulum and Nuclear Envelope Calcium Dynamics

Research utilizing this compound has provided direct evidence for the functional continuity between the sarcoplasmic reticulum and the nuclear envelope (NucEn), demonstrating that they form a single, highly interconnected Ca²⁺ store in cardiac myocytes ahajournals.org. By employing FRAP on this compound trapped within the SR and NucEn, studies have shown that after photobleaching one end of a myocyte, fluorescence recovers not only in the bleached SR region but also simultaneously in the nuclear envelope ahajournals.org.

Furthermore, local application of caffeine to one end of a myocyte, which triggers Ca²⁺ release from the SR, resulted in a rapid decline in this compound fluorescence in the exposed region, followed by a gradual decline in the unexposed end, including the nuclear envelope. This demonstrated that Ca²⁺ can readily diffuse throughout the entire SR-NucEn luminal network. These findings, made possible by the high intraluminal concentration of this compound, have reshaped the understanding of nuclear Ca²⁺ signaling, indicating that it is intimately linked to the broader SR Ca²⁺ dynamics ahajournals.org.

Assessment of Calcium Diffusion between Cytosol and Subcellular Organelles

While this compound is primarily used for measuring high Ca²⁺ concentrations within organelles, it can also be used in conjunction with cytosolic Ca²⁺ indicators to study the flux of Ca²⁺ between compartments. In permeabilized muscle fibres, where the surface membrane is made permeable, this compound fluorescence within the SR can be monitored while manipulating the Ca²⁺ concentration of the surrounding solution (mimicking the cytosol). For instance, after permeabilization with saponin (B1150181), application of a high Ca²⁺ solution leads to a marked increase in this compound fluorescence, indicating Ca²⁺ uptake into the SR. Conversely, adding a Ca²⁺ chelator like EGTA causes a decrease in fluorescence, reflecting Ca²⁺ release nih.gov. These experiments allow for a controlled assessment of the Ca²⁺ transport mechanisms, such as SERCA pump activity, that govern the movement of Ca²⁺ between the cytosol and the SR lumen.

Simultaneous Monitoring of Calcium in Distinct Subcellular Compartments (e.g., SR and Transverse Tubules, ER and Cytoplasm)

A significant advancement in Ca²⁺ imaging is the ability to simultaneously monitor Ca²⁺ dynamics in multiple subcellular compartments. This compound, with its specific spectral properties (excitation at ~494 nm and emission at ~516 nm), can be paired with other fluorescent dyes that have distinct spectral profiles to achieve this aatbio.comaatbio.com.

For example, researchers have simultaneously imaged intra-SR Ca²⁺ using this compound and transmembrane potential using a voltage-sensitive dye like RH237 in intact hearts. This dual optical mapping allows for the investigation of the bidirectional relationship between electrical activity at the cell surface and Ca²⁺ handling within the SR nih.gov. In other studies, this compound has been used to monitor SR Ca²⁺ while another dye, X-rhod-1, is used to track cytosolic Ca²⁺, providing a direct comparison of Ca²⁺ release from the store and its effect in the cytosol researchgate.net. Additionally, the structure of the transverse tubules (T-tubules) has been visualized using the membrane dye Di-8-ANNEPS concurrently with this compound imaging of the junctional SR, allowing for the precise anatomical correlation of Ca²⁺ signals within the cardiac dyad researchgate.net.

Application in Diverse Biological Systems and Physiological Models

The low-affinity calcium indicator, this compound, has proven to be a valuable tool for investigating intracellular calcium dynamics across a wide range of biological systems. Its utility in measuring high calcium concentrations, particularly within intracellular stores like the sarcoplasmic/endoplasmic reticulum, has enabled researchers to explore fundamental physiological and pathophysiological processes.

Cardiac Myocytes and Heart Tissue (e.g., Excitation-Contraction Coupling, Cardiac Hypertrophy and Heart Failure, Arrhythmia Mechanisms)

In the realm of cardiac physiology, this compound has been instrumental in elucidating the intricate mechanisms of calcium handling within cardiomyocytes. Its ability to measure sarcoplasmic reticulum (SR) calcium concentration ([Ca²⁺]SR) provides direct insights into the processes governing excitation-contraction coupling, the development of cardiac hypertrophy and heart failure, and the genesis of arrhythmias.

Excitation-Contraction Coupling: this compound allows for the direct and dynamic measurement of [Ca²⁺]SR in intact, beating cardiac myocytes with high spatial resolution. researchgate.net This has enabled researchers to quantify the diastolic [Ca²⁺]SR and the local depletion of SR calcium during a contraction, revealing that a substantial calcium reserve remains even during forceful contractions. researchgate.net Studies have utilized this compound to optically map SR Ca²⁺ in myocardial tissue, sometimes simultaneously with voltage-sensitive dyes, to investigate SR Ca²⁺ loading during arrhythmogenic conditions like action potential alternans and ventricular fibrillation. nih.gov

Cardiac Hypertrophy and Heart Failure: Research into the role of the calcium-sensing receptor in cardiomyocyte apoptosis, a key feature of cardiac hypertrophy and heart failure, has employed this compound to monitor changes in intracellular calcium signaling pathways.

Arrhythmia Mechanisms: The use of very-low-affinity probes like this compound is crucial for studying SR Ca²⁺ in isolated cardiac myocytes, which is a key factor in understanding the mechanisms of arrhythmias. nih.gov By providing accurate measurements of SR calcium dynamics, this compound helps to unravel the complex interplay of calcium release and reuptake that can lead to irregular heart rhythms.

The acetoxymethyl (AM) ester form of this compound is commonly used for loading the dye into cardiac myocytes. nih.gov However, it's important to note that this method can lead to compartmentalization of the indicator within organelles like mitochondria, which can influence the interpretation of the fluorescence signals. nih.govnih.gov

Skeletal Muscle Fibers (e.g., Muscle Fatigue, Intracellular Calcium Movements)

This compound has been effectively employed to investigate calcium dynamics within skeletal muscle fibers, particularly in the context of muscle fatigue and the movement of intracellular calcium. Its low affinity for Ca²⁺ makes it suitable for measuring the high concentrations of calcium within the sarcoplasmic reticulum (SR).

Muscle Fatigue: Studies have utilized this compound to confirm that the concentration of calcium within the SR ([Ca²⁺]SR) declines during muscle fatigue and is restored during recovery. nih.govresearchgate.net This reduction in SR calcium is a significant contributor to the failure of calcium delivery to the myofilaments, a primary cause of muscle fatigue. researchgate.net

Intracellular Calcium Movements: Researchers have used this compound to monitor [Ca²⁺]SR in single skeletal muscle fibers, providing evidence that the fluorescence signal predominantly originates from the SR. nih.gov This has allowed for the investigation of SR calcium release and reuptake mechanisms. For instance, experiments have shown that depleting SR calcium with agents like caffeine and thapsigargin leads to a significant decrease in this compound fluorescence, confirming its localization within the SR. Furthermore, this compound has been used in voltage-controlled skeletal muscle fibers to study SR Ca²⁺ permeation and leak, revealing differences between healthy and dystrophic (mdx) muscle fibers. rupress.orgresearchgate.net

It is important to note that while this compound is a valuable tool, some studies have found that it may not track the kinetics of myoplasmic free Ca²⁺ transients with complete fidelity in frog skeletal muscle fibers when compared to other indicators like furaptra. nih.gov The loading of this compound into mammalian skeletal muscle can also be complicated by its accumulation in mitochondria, which are abundant and in close proximity to the SR. researchgate.net

Below is a table summarizing key findings from studies using this compound in skeletal muscle fibers:

| Research Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Muscle Fatigue | [Ca²⁺]SR declines during fatigue and recovers afterward. | Cane Toad Single Muscle Fibers | nih.govresearchgate.net |

| Intracellular Ca²⁺ Movements | This compound fluorescence primarily reports [Ca²⁺]SR. | Cane Toad Single Muscle Fibers | nih.gov |

| SR Ca²⁺ Permeation | Passive SR Ca²⁺ leak is significantly higher in mdx muscle fibers. | Mouse (mdx) Skeletal Muscle Fibers | rupress.org |

| Indicator Kinetics | This compound does not track myoplasmic Ca²⁺ transients as rapidly as furaptra. | Frog Single Muscle Fibers | nih.gov |

Human Platelets (e.g., Intracellular Store Calcium Monitoring, Agonist-Evoked Responses)

This compound has been validated as a reliable indicator for monitoring the concentration of calcium within intracellular stores ([Ca²⁺]st) of human platelets. nih.gov This allows for a more detailed analysis of platelet calcium signaling, which is crucial for their role in thrombosis and hemostasis.

Intracellular Store Calcium Monitoring: By loading platelets with this compound, researchers can observe changes in [Ca²⁺]st in response to various stimuli. The fluorescence of this compound changes appropriately when platelets are treated with compounds that cause passive depletion of intracellular calcium stores. nih.gov This provides a direct method to study the dynamics of calcium storage and release from the dense tubular system, the platelet equivalent of the sarcoplasmic reticulum.

Agonist-Evoked Responses: The use of this compound has been instrumental in dissecting the complex calcium fluxes that occur upon platelet activation by physiological agonists like thrombin. nih.govnih.gov It allows for the differentiation between calcium release from intracellular stores and calcium influx across the plasma membrane. Studies have shown that agonist-evoked calcium release can be reversed by the addition of external calcium and is dependent on intact calcium reuptake mechanisms. nih.gov Furthermore, this compound has been used to identify a "supramaximal" cytosolic calcium signal in a subpopulation of procoagulant platelets, a finding that was not discernible with higher-affinity calcium indicators like Fluo-4. nih.gov

Research using this compound has also provided evidence for a non-SERCA (Sarco/endoplasmic reticulum Ca²⁺-ATPase) calcium reuptake mechanism in platelets and has supported the role of calcium-induced calcium release in agonist-evoked responses. nih.gov

| Application | Key Finding | Reference |

|---|---|---|

| Validation of [Ca²⁺]st Monitoring | This compound fluorescence accurately reflects changes in intracellular store calcium concentration. | nih.gov |

| Agonist-Evoked Responses | Identified a supramaximal cytosolic calcium signal in procoagulant platelets. | nih.gov |

| Calcium Reuptake Mechanisms | Suggests the presence of a non-SERCA calcium reuptake mechanism. | nih.gov |

Other Cellular Systems (e.g., Pancreatic Acinar Cells, Glial Cells, Xenopus laevis Oocytes)

The application of this compound extends to a variety of other cellular systems where high-concentration calcium signaling plays a pivotal role.

Pancreatic Acinar Cells: Pancreatic acinar cells are responsible for synthesizing and secreting digestive enzymes, a process that is tightly regulated by intracellular calcium signals. The endoplasmic reticulum (ER) in these cells is a major calcium store, and its dynamics are critical for proper function. The low affinity of this compound makes it well-suited for measuring the high calcium concentrations within the ER of pancreatic acinar cells, allowing researchers to investigate the mechanisms of calcium release and reuptake that control enzyme secretion.

Glial Cells: Glial cells, including astrocytes and microglia, are now recognized as active participants in brain function, and calcium signaling is central to their roles in neurotransmission, metabolic support, and immune response. Glial cells exhibit complex intracellular calcium dynamics, including calcium waves that propagate within and between cells. This compound can be a valuable tool for studying the high-concentration calcium signals that can occur within specific microdomains or organelles of glial cells, such as the ER.

Xenopus laevis Oocytes: Xenopus laevis oocytes are a widely used model system for studying a variety of cellular processes, including ion channel function and signal transduction. They are large cells that are amenable to microinjection and electrophysiological recording. The injection of this compound into Xenopus oocytes can allow for the measurement of high-amplitude calcium signals that may be generated by the activation of overexpressed receptors or channels, or in response to various pharmacological agents. This can provide insights into the fundamental mechanisms of calcium signaling in a controlled experimental setting.

Microscopic and Spectroscopic Techniques Employing Fluo 5n

Confocal Microscopy for High-Resolution Intracellular Calcium Imaging

Confocal microscopy is a powerful technique that provides high-resolution optical sections of fluorescently labeled samples, enabling detailed imaging of intracellular structures and dynamics. Fluo-5N is a suitable indicator for confocal microscopy due to its compatibility with 488 nm excitation sources and its significant fluorescence increase upon calcium binding. aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com Its low calcium affinity makes it particularly valuable for imaging calcium dynamics in cellular compartments with high calcium concentrations, such as the SR or ER. nih.govnih.govnih.govnih.gov Confocal microscopy using this compound has been employed to visualize and monitor changes in sarcoplasmic reticulum calcium concentration ([Ca2+]SR) in various cell types, including cardiac myocytes and skeletal muscle fibers. nih.govnih.govnih.govnih.govahajournals.orgresearchgate.netahajournals.orgahajournals.org Studies have used confocal microscopy to show that this compound can successfully load into the SR and report on changes in [Ca2+]SR during muscle contraction and fatigue. nih.gov Confocal imaging has also confirmed the localization of this compound fluorescence to structures like z-lines and transverse tubules in cardiac myocytes. ahajournals.org

Flow Cytometry for Population-Level Calcium Analysis

Flow cytometry allows for the rapid analysis of fluorescence properties of individual cells within a heterogeneous population. This compound's excitation and emission characteristics, compatible with standard flow cytometry setups utilizing a 488 nm laser and a 530/30 nm filter (FITC channel), make it applicable for population-level calcium analysis. aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com This technique can be used to assess calcium responses in a large number of cells, providing statistical data on calcium handling across a cell population. While the search results confirm this compound's compatibility with flow cytometry, they primarily highlight its general use in this technique rather than providing specific detailed research findings solely focused on this compound applications in flow cytometry compared to other dyes. aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com

Microplate Screening for High-Throughput Calcium-Related Studies

Microplate screening enables high-throughput analysis of cellular responses, making it suitable for drug discovery and other large-scale studies. This compound is compatible with fluorescence microplate readers, typically using excitation at 490 nm and emission at 525 nm with a 515 nm cutoff filter. zhscience.com The use of black wall/clear bottom plates is recommended for fluorescence microplate assays. zhscience.com this compound's properties, particularly its significant fluorescence increase upon calcium binding, are advantageous for detecting calcium transients in a high-throughput format. glpbio.comthermofisher.com Its suitability for microplate screening applications is well-established, allowing for the assessment of calcium mobilization in numerous samples simultaneously. aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.comthermofisher.com Studies have utilized this compound in microplate readers to measure extramitochondrial calcium fluorescence in assays like the mitochondrial calcium retention capacity (CRC) assay, demonstrating its utility for assessing calcium handling in isolated mitochondria or permeabilized cells. frontiersin.org The low affinity of this compound (Kd = 90 µM) makes it suitable for CRC measurements at high calcium concentrations. frontiersin.org

Advanced Fluorescence Imaging Techniques

Fluorescence Recovery After Photobleaching (FRAP) for Intraluminal Diffusion Coefficient Determination

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the mobility and diffusion of fluorescent molecules within a specific region of a cell or organelle. In FRAP experiments using this compound, a localized area containing the fluorescent dye is photobleached with a high-intensity laser. ahajournals.orgjneurosci.orgjneurosci.org The subsequent recovery of fluorescence in the bleached area is then monitored over time as unbleached this compound molecules from surrounding regions diffuse into the bleached zone. ahajournals.org This recovery rate is indicative of the diffusion coefficient of this compound within the compartment. This compound has been successfully employed in FRAP studies to investigate calcium diffusion within the lumen of the sarcoplasmic reticulum and endoplasmic reticulum. researchgate.netjneurosci.orgjneurosci.org These studies involved loading this compound into the SR/ER and then photobleaching a region to observe the recovery of fluorescence. jneurosci.orgjneurosci.org FRAP analysis using this compound has provided insights into the continuity and diffusion rates within these intracellular calcium stores. jneurosci.orgjneurosci.org For example, FRAP experiments with this compound in isolated rod photoreceptors showed that small molecules can move freely between the soma and terminal within the ER lumen. jneurosci.orgjneurosci.org Apparent intrastore diffusion coefficients for this compound and calcium have been estimated using this method. researchgate.net

Fluorescence Loss In Photobleaching (FLIP) Analyses

Fluorescence Loss In Photobleaching (FLIP) is another photobleaching technique that complements FRAP by providing information about connectivity and long-range diffusion. In FLIP, a specific region is repeatedly photobleached, and the loss of fluorescence in areas outside the bleached region is monitored. This indicates that molecules are diffusing from the unbleached areas into the bleached area and being destroyed. This compound has been used in FLIP analyses to further investigate the connectivity and diffusion within the ER lumen. jneurosci.orgjneurosci.org By repeatedly bleaching a region in the soma of isolated rods loaded with this compound, researchers observed a decline in fluorescence in the unbleached terminal, confirming the continuity and diffusion pathway within the ER from the soma to the terminal. jneurosci.orgjneurosci.org FLIP experiments with this compound, alongside FRAP, have demonstrated that small molecules can move freely between different regions within the ER lumen. jneurosci.orgjneurosci.org

Dual Optical Mapping of Calcium and Transmembrane Potential

Dual optical mapping involves simultaneously monitoring two different fluorescent signals, typically representing calcium concentration and transmembrane potential, in a tissue or cell preparation. This technique allows for the investigation of the intricate relationship between electrical activity and calcium handling. This compound's spectral properties make it suitable for use in dual optical mapping experiments when paired with a voltage-sensitive dye with distinct excitation and emission spectra. This compound AM has been successfully used in conjunction with the voltage-sensitive dye RH237 for simultaneous optical mapping of sarcoplasmic reticulum calcium ([Ca2+]SR) and transmembrane potential (Vm) in intact hearts. nih.govnih.govahajournals.orgahajournals.orgjove.com This approach leverages this compound's low affinity, which allows it to report on the higher calcium concentrations within the SR lumen while exhibiting minimal fluorescence in the cytosol. nih.govnih.gov The spectral separation between this compound and RH237 allows for simultaneous recording of both signals with minimal cross-talk. ahajournals.org Dual optical mapping using this compound has provided valuable insights into the role of SR calcium in cardiac excitation-contraction coupling and arrhythmias, allowing researchers to investigate the bidirectional relationship between Vm and [Ca2+]SR. nih.govnih.govahajournals.orgjove.com

Data Table Example (Illustrative, based on search findings):

While detailed, comparative data tables across all techniques were not consistently present in the search results for this compound specifically, the following table summarizes some key properties relevant to its applications:

| Property | Value / Description | Relevant Techniques | Source(s) |

| Calcium Binding Affinity (Kd) | ≈ 90 µM | All (influences measurable range) | aatbio.comnih.govglpbio.comzhscience.comfishersci.cafishersci.co.ukfrontiersin.org |

| Excitation Wavelength (Max) | 494 nm | Confocal, Flow Cytometry, Microplate Screening, FRAP, FLIP, Dual Optical Mapping | aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com |

| Emission Wavelength (Max) | 516 nm | Confocal, Flow Cytometry, Microplate Screening, FRAP, FLIP, Dual Optical Mapping | aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com |

| Excitation Compatibility | 488 nm Argon-Ion Laser | Confocal, Flow Cytometry, Microplate Screening | aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com |

| Fluorescence Increase on Ca2+ Binding | >100 fold | All (signal generation) | aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com |

| Suitable for High Ca2+ Range | 1 µM - 1 mM | Confocal (SR/ER), Dual Optical Mapping (SR) | aatbio.comnih.govglpbio.comzhscience.comfishersci.cafishersci.co.uknih.gov |

| Cell Permeant Form | This compound AM Ester | Confocal, Flow Cytometry, Microplate Screening, FRAP, FLIP | aatbio.comglpbio.comzhscience.comfishersci.cafishersci.co.ukaatbio.com |

| Cell Impermeant Form | This compound Pentapotassium Salt | Microinjection, Patch Pipette Loading | fishersci.cafishersci.co.ukaatbio.com |

| Apparent Intrastore Diffusion Coefficient (Example) | ≈ 8 µm2/sec (in SR-NucEn) | FRAP | researchgate.net |

Total Internal Reflection Fluorescence (TIRF) Microscopy in Specialized Assays

Total Internal Reflection Fluorescence (TIRF) microscopy is a technique that selectively excites fluorophores within a thin optical section immediately adjacent to the coverslip, typically within ~200 nm nih.govuconn.edu. This provides high signal-to-noise ratio for events occurring near the plasma membrane or in structures close to the cell surface. This compound's properties, particularly its low calcium affinity, make it useful in conjunction with TIRF microscopy for studying calcium dynamics in specific cellular compartments or microdomains where calcium concentrations reach higher levels.

This compound has been employed in TIRF microscopy to investigate calcium handling in the endoplasmic reticulum (ER) lumen, particularly in studies focusing on the intricate relationship between ER calcium stores and plasma membrane events jneurosci.org. By loading cells with the AM ester form of this compound and then washing out the cytoplasmic dye using a patch pipette containing a dye-free solution, researchers can preferentially retain this compound within the ER lumen jneurosci.org. TIRF microscopy then allows for the visualization of calcium changes within the ER that are in close proximity to the plasma membrane jneurosci.org.

Research using this compound with TIRF microscopy has provided insights into ER calcium dynamics in various cell types, such as rod photoreceptors jneurosci.org. These studies have shown that depolarization-evoked calcium release from the ER can be visualized using this compound fluorescence changes monitored by TIRF jneurosci.org. Comparing TIRF measurements with epifluorescence measurements has indicated that spatially averaged calcium changes are smaller than local submembrane changes in ER calcium, highlighting the advantage of TIRF for resolving localized events jneurosci.org.

This compound has also been used in the development of single liposome (B1194612) assays coupled with fluorescence techniques, which can be analyzed using TIRF microscopy unibo.it. This approach aims to study the function of transporter proteins at the single-molecule level by encapsulating fluorescent dyes sensitive to the transported substrate within liposomes unibo.it.

While Fluo-5F, a related low-affinity calcium indicator, has been more extensively documented for monitoring local calcium influx near CRAC channels using TIRF microscopy and simultaneous patch-clamp recordings, demonstrating the principle of using low-affinity dyes for localized calcium sensing near channels nih.govresearchgate.net, this compound's distinct affinity profile suggests its potential for probing calcium dynamics in different high-calcium microenvironments accessible by TIRF.

Integration with Electrophysiological Methods (e.g., Patch-Clamp)

The integration of fluorescence microscopy with electrophysiological techniques, such as patch-clamp, is a powerful approach for simultaneously measuring electrical activity and intracellular calcium dynamics in single cells uk.comjove.com. This compound, with its low calcium affinity suitable for high calcium concentrations, is a valuable tool when combined with patch-clamp for investigating calcium handling in contexts where large calcium fluctuations occur, such as sarcoplasmic reticulum (SR) calcium release or calcium influx through channels with high local calcium concentrations.

Patch-clamp allows for precise control of membrane potential and measurement of ion currents, while simultaneous fluorescence imaging with this compound reports on calcium levels in the cellular compartment where the dye is localized jove.comnih.gov. This integrated approach enables researchers to correlate electrical events with specific calcium transients.

This compound has been used in conjunction with patch-clamp to study sarcoplasmic reticulum calcium dynamics in muscle fibers nih.govresearchgate.netrupress.org. By loading this compound into the SR (often via the AM ester followed by cytoplasmic washout using a dye-free patch pipette solution), researchers can monitor SR calcium content changes in response to voltage commands applied via the patch-clamp pipette jneurosci.orgnih.govrupress.org. This has been instrumental in investigating mechanisms like voltage-dependent inactivation of calcium release channels and the role of SR calcium depletion during prolonged activation nih.govrupress.org.

Studies combining this compound fluorescence measurements under voltage-clamp conditions have shown that depolarizing pulses evoke a decrease in this compound fluorescence within the SR, indicating calcium release nih.gov. The magnitude and kinetics of this decrease are dependent on the amplitude of the depolarization nih.gov. This allows for the characterization of SR calcium release properties under controlled electrical conditions.

Furthermore, this compound has been used in dual optical mapping setups alongside voltage-sensitive dyes like RH237 to simultaneously monitor SR calcium and transmembrane potential in preparations such as isolated hearts oup.comfrontiersin.orgahajournals.org. While not strictly single-cell patch-clamp, this optical mapping approach, which can be combined with electrophysiological stimulation protocols, leverages this compound's ability to report on SR calcium dynamics during complex electrical phenomena like action potential alternans and arrhythmias oup.comfrontiersin.orgahajournals.org. These studies highlight the utility of this compound in understanding the interplay between electrical activity and calcium handling in excitable tissues.

The use of this compound in integrated electrophysiology and fluorescence setups is particularly advantageous for studying calcium stores with high calcium concentrations, where higher-affinity dyes might saturate or buffer calcium excessively, altering the physiological dynamics aatbio.comthermofisher.comnih.govmdpi.com. The ability to control cellular electrical state via patch-clamp while monitoring relevant calcium pools with this compound provides a powerful means to dissect complex excitation-contraction or excitation-secretion coupling mechanisms.

Comparative Research and Methodological Validation of Fluo 5n

Comparison of Fluo-5N Performance with High-Affinity Calcium Indicators (e.g., Fluo-4, Fluo-3, Fura-2, Indo-1, Rhod-2)

This compound is distinguished from high-affinity calcium indicators like Fluo-3, Fluo-4, Fura-2, and Indo-1 primarily by its significantly lower calcium dissociation constant (Kd). While Fluo-3 and Fluo-4 have Kd values around 325-345 nM, and Fura-2 and Indo-1 are also in the nanomolar range (Fura-2 Kd ~145 nM, Indo-1 Kd not explicitly stated but used similarly to Fura-2) ionbiosciences.comnih.govinterchim.frpsu.edu, this compound has a reported Kd of approximately 90 µM in buffer and around 265 µM in some in vitro systems, and approximately 400 µM in situ thermofisher.combiorxiv.orgbiorxiv.orgjove.compnas.org. This lower affinity allows this compound to operate within the much higher calcium concentration ranges found in organelles like the ER and SR without becoming saturated, which is a limitation for high-affinity dyes in these compartments thermofisher.commdpi.comcam.ac.uk.

Fluo-3, Fluo-4, and Rhod-2 are single-wavelength indicators, meaning their fluorescence intensity increases upon calcium binding without a significant spectral shift psu.eduthermofisher.comscimedia.com. Fluo-4 is an analog of Fluo-3 with improved excitation at 488 nm, leading to higher signal levels thermofisher.comwikipedia.org. This compound, like Fluo-4, is excited around 488-490 nm and emits around 517-525 nm, making it compatible with standard microscopy setups thermofisher.comjove.comresearchgate.net.

In contrast, Fura-2 and Indo-1 are ratiometric indicators, exhibiting a spectral shift upon calcium binding (Fura-2 excitation shifts, Indo-1 emission shifts) psu.eduthermofisher.comwikipedia.org. This ratiometric property allows for calcium concentration measurements that are less sensitive to variations in dye concentration or excitation light intensity, offering an advantage in some applications psu.eduwikipedia.org. However, Fura-2 and Indo-1 are excited by UV light, which can cause increased phototoxicity and autofluorescence compared to visible light excitation used by Fluo-series dyes and Rhod-2 thermofisher.comscimedia.com. Rhod-2 is a red-fluorescent calcium indicator, excited around 550 nm and emitting around 578 nm researchgate.netabcam.com.

The choice between these indicators depends heavily on the target calcium concentration range and the desired measurement technique (ratiometric vs. intensity-based) scimedia.comphysiology.org. This compound's low affinity positions it as a tool for high-calcium environments where high-affinity dyes would be saturated.

Validation of this compound for Accurate Organelle-Specific Calcium Measurements

Validation studies have demonstrated the utility of this compound for measuring calcium dynamics within specific organelles, particularly the SR and ER jove.commdpi.comresearchgate.netnih.govahajournals.org. Its low affinity is crucial for accurately reporting calcium concentrations in these compartments, which can reach hundreds of micromolar to millimolar levels mdpi.comcam.ac.uk.

A key challenge in using synthetic indicators for organelle-specific measurements is ensuring selective loading and retention within the target organelle mdpi.comcam.ac.uk. This compound AM, being cell-permeable, can be cleaved by esterases in various cellular compartments, including the cytosol and organelles like the ER biorxiv.orgjove.comcam.ac.uk. While cytosolic esterases can lead to cytosolic staining, strategies like selective permeabilization of the plasma membrane or targeted expression of esterases within the ER have been employed to enhance this compound accumulation and de-esterification specifically within the ER lumen biorxiv.orgjove.comcam.ac.uk.

Studies in muscle fibers and cardiac myocytes have successfully utilized this compound to monitor SR calcium dynamics pnas.orgresearchgate.netahajournals.orgnih.gov. Confocal microscopy has shown this compound localization consistent with SR structures, such as z-lines and transverse tubules in cardiac myocytes researchgate.netahajournals.org. Furthermore, changes in this compound fluorescence have been shown to correlate with SR calcium release and reuptake, validating its use for studying SR calcium handling researchgate.netnih.gov.

Validation in cell-free systems using microsomes has also been performed, demonstrating that this compound AM can be cleaved by luminal esterases and report calcium levels within the microsomes biorxiv.orgbiorxiv.org. These studies have estimated the Kd of this compound within the microsomal environment, providing important parameters for interpreting fluorescence signals biorxiv.orgbiorxiv.org.

Despite successful applications, the potential for off-target loading into other organelles, such as mitochondria, particularly in cell types with abundant mitochondria, remains a consideration and requires careful experimental design and validation researchgate.net.

Assessment of this compound as an Intraluminal Calcium Buffer and its Impact on Cellular Physiology

The introduction of any calcium indicator into a cellular compartment can potentially buffer calcium, thereby influencing the very dynamics being measured physiology.org. As a calcium chelator, this compound will bind to calcium ions within the lumen of the organelle it occupies. The extent of this buffering effect depends on the concentration of the indicator, its calcium affinity, and the endogenous buffering capacity of the organelle physiology.org.

Given its relatively low affinity (high Kd), this compound is expected to exert less buffering effect compared to high-affinity indicators when present at similar concentrations in high-calcium environments like the ER or SR. This is because a lower-affinity buffer will bind a smaller fraction of the total calcium at high calcium concentrations. However, the concentration of loaded dye within the organelle lumen is a critical factor. High intraluminal concentrations of even a low-affinity dye could still contribute to buffering.

Research utilizing this compound to measure SR calcium has provided insights into calcium release and reuptake kinetics researchgate.netnih.gov. While these studies validate the indicator's ability to report changes in SR calcium, the potential for this compound itself to influence these dynamics through buffering is an inherent consideration when interpreting the results. The impact of this compound buffering on cellular physiology would be most relevant in scenarios where the dye concentration is high relative to the endogenous buffering capacity or when examining rapid, localized calcium events that could be significantly affected by the presence of an exogenous buffer.

Detailed quantitative assessments of this compound's buffering capacity within organelles and its direct impact on specific cellular processes require careful calibration and potentially comparative studies with different indicator concentrations or alternative measurement techniques.

Comparative Studies with Genetically Encoded Calcium Indicators (GECIs) for ER Calcium Imaging

Genetically encoded calcium indicators (GECIs) offer an alternative approach to measuring organelle calcium, providing targeted expression within specific compartments, including the ER mdpi.comcam.ac.uk. Comparative studies between this compound and ER-targeted GECIs highlight the strengths and limitations of each approach.

This compound is a synthetic chemical indicator loaded into cells, typically via its AM ester form biorxiv.orgjove.com. Its accumulation in the ER often relies on the activity of luminal esterases biorxiv.orgjove.comcam.ac.uk. GECIs, on the other hand, are expressed genetically, allowing for precise targeting to the ER through the inclusion of specific signal and retention sequences mdpi.comcam.ac.uk. This genetic targeting can potentially offer more consistent and specific localization compared to the loading mechanisms of synthetic dyes, which can sometimes lead to off-target compartmentalization mdpi.com.

In terms of calcium sensitivity, this compound's low affinity is well-suited for the high calcium concentrations in the ER mdpi.comcam.ac.uk. ER-targeted GECIs have also been developed with affinities appropriate for the ER lumen, such as CatchER with a Kd between 120-180 µM mdpi.com.

Comparative studies have examined the ability of this compound and GECIs to report ER calcium dynamics, particularly rapid changes like calcium release events biorxiv.org. Some GECIs have demonstrated larger dynamic ranges and potentially higher sensitivity for detecting rapid ER calcium decreases (blinks) compared to signals reported by this compound biorxiv.org. For instance, one study noted that the peak amplitude of calcium blinks indicated by a novel GECI (NEMOer-f) was around threefold higher than the this compound signal documented in rabbit muscle cells biorxiv.org. However, the duration of the blink response indicated by NEMOer-f was slower than with this compound biorxiv.org.

Challenges and Future Directions in Fluo 5n Based Research

Strategies for Mitigating Photobleaching and Light Sensitivity in Prolonged Imaging Experiments

A significant challenge in long-term imaging studies using any fluorophore, including Fluo-5N, is photobleaching—the light-induced chemical degradation of the dye, leading to signal loss azolifesciences.combitesizebio.com. This is particularly problematic in experiments requiring sustained monitoring of cellular processes. Several strategies can be employed to minimize photobleaching and its effects:

Reduction of Excitation Light: The most direct method is to lower the intensity of the excitation light, as higher intensities accelerate the photochemical reactions that cause bleaching azolifesciences.comkeyence.com. This can be achieved by using neutral-density filters or by reducing the power of laser sources azolifesciences.com. However, this must be balanced with the need to maintain an adequate signal-to-noise ratio azolifesciences.com.

Minimization of Exposure Time: Reducing the duration of light exposure limits the total number of excitation-emission cycles a fluorophore undergoes, thereby slowing the rate of photobleaching azolifesciences.combitesizebio.com. This can be accomplished by using sensitive detectors and cameras, efficient shutters to block light between acquisitions, and optimizing imaging frame rates to the minimum required by the biological process under investigation azolifesciences.com.

Use of Antifade Reagents: The inclusion of commercially available antifade reagents or oxygen scavengers in the imaging medium can significantly reduce photobleaching azolifesciences.combitesizebio.com. These compounds work by diminishing the concentration of dissolved oxygen, which contributes to the formation of reactive oxygen species that damage the fluorophore in its excited state keyence.com.

Advanced Imaging Techniques: For particularly sensitive or long-duration experiments, advanced microscopy techniques like multiphoton excitation can be beneficial. Multiphoton microscopy uses longer wavelength light for excitation, which is less energetic and causes less photodamage. Furthermore, excitation is confined to the focal plane, reducing out-of-focus bleaching keyence.com.

Methodologies for Differentiating Compartmentalized Signals and Minimizing Cytosolic Contamination

A primary application of this compound is to measure Ca2+ within the sarcoplasmic or endoplasmic reticulum (SR/ER), where concentrations are high. A major challenge is ensuring the recorded signal originates exclusively from this compartment, as the this compound AM ester can be de-esterified in the cytosol or sequestered into other organelles like mitochondria researchgate.netresearchgate.net. Because cytosolic Ca2+ levels are very low, this compound in this compartment is largely non-fluorescent at rest; however, contamination can still obscure the true intra-organellar signal, especially during large Ca2+ release events researchgate.net.

Several methodologies are used to isolate the signal of interest:

Chemical Permeabilization: The plasma membrane can be selectively permeabilized using a mild detergent like saponin (B1150181). This allows the cytosolic pool of de-esterified this compound to be washed out, leaving behind the indicator trapped within the intact membranes of the SR/ER. Studies have shown that saponin treatment can reduce total fiber fluorescence to approximately 51%, with the remaining signal attributed to the SR compartment nih.gov.

Whole-Cell Patch Clamp: This electrophysiological technique provides control over the cytosolic environment. By including a high-affinity Ca2+ chelator, such as BAPTA, in the pipette solution, any Ca2+ entering the cytosol is rapidly buffered. This effectively quenches the fluorescence of any contaminating cytosolic this compound, isolating the signal from the SR. Over time, this method leads to a progressive reduction of the extra-SR fluorescence signal researchgate.net.

Confocal Microscopy: High-resolution imaging is crucial to verify the subcellular localization of the dye. Successful SR loading in muscle fibers is characterized by a distinct pattern of fluorescence in lines perpendicular to the fiber's long axis, consistent with the location of the SR nih.govresearchgate.net. Co-localization with membrane-specific dyes can further confirm the indicator's position researchgate.net.

Pharmacological Manipulation: The source of the this compound signal can be confirmed by applying agents that specifically release Ca2+ from the SR/ER, such as caffeine (B1668208) or thapsigargin. A successful loading is indicated by a corresponding decrease in this compound fluorescence as Ca2+ leaves the organelle nih.gov.

Optimization of Loading Protocols for Specific Cell Types and Subcellular Organelles

The successful use of this compound is critically dependent on optimizing the loading protocol for the specific cell type and the target organelle. The acetoxymethyl (AM) ester form of this compound is membrane-permeant and enters the cell, where it is cleaved by intracellular esterases to trap the active, membrane-impermeant indicator inside aatbio.comaatbio.com. The goal is to achieve sufficient dye concentration in the desired compartment while minimizing cytosolic retention and cytotoxicity. Key parameters that require empirical optimization include dye concentration, incubation time, and temperature aatbio.com. Additives like the non-ionic detergent Pluronic® F-127 are often used to aid in the dispersion of the hydrophobic AM ester in aqueous media, while organic anion transport inhibitors like probenecid (B1678239) can be added to prevent leakage of the de-esterified dye from the cell aatbio.comaatbio.com.

A critical factor for targeting intracellular stores like the SR is loading temperature. Performing the loading at room temperature, rather than 37°C, can be key for some cell types, as it slows the enzymatic activity of cytosolic esterases. This allows more of the uncleaved this compound AM to cross the SR membrane before it is cleaved and trapped in the cytosol nih.gov.

Table 1: Optimized this compound AM Loading Protocols for Various Applications

| Cell Type / Target Organelle | This compound AM Concentration | Incubation Time & Temperature | Key Protocol Notes |

|---|---|---|---|

| General Cell Lines | 4-5 µM (range 2-20 µM) | 30-60 minutes at 37°C | Use with 0.04% Pluronic® F-127 to aid solubilization. Probenecid (1-2.5 mM) can be added to reduce dye leakage. Incubation for >2 hours may improve signal in some lines. aatbio.comaatbio.com |

| Cane Toad Skeletal Muscle Fibers (SR) | Not specified, but used AM ester | 2 hours at 35°C | Successful SR loading was confirmed by a decrease in fluorescence during muscle contraction and by confocal microscopy showing dye localized to the SR. nih.gov |

| Human Platelets (Intracellular Stores) | 5 µM | 45 minutes at 37°C | Used to monitor Ca2+ concentration within the intracellular stores (Ca2+) during agonist stimulation. nih.gov |

| Rabbit Heart (Sarcoplasmic Reticulum) | High concentration (unspecified) in perfusate | 1 hour at Room Temperature | Small-volume recirculating perfusion was used. Loading at room temperature is crucial to allow the AM ester to cross the SR membrane before cleavage. nih.gov |

| Cultured Neurons (e.g., Hippocampal) | Not specified, but used AM ester | Not specified | Used in combination with Targeted-Esterase Induced Dye Loading (TED) to specifically target the endoplasmic reticulum. researchgate.net |

Advancements in Quantitative Analysis and Modeling of this compound Fluorescence Data

Converting the raw fluorescence signal (F) from this compound into a quantitative measure of Ca2+ concentration ([Ca2+]) is a complex challenge. While this compound is suitable for detecting high Ca2+ levels that would saturate indicators like Fluo-4 aatbio.comnih.gov, accurate calibration is essential for meaningful interpretation.

A primary challenge is determining the dissociation constant (Kd) of the indicator in situ. The Kd, which is approximately 90 µM in vitro nih.govaatbio.com, can be significantly altered by the intracellular environment, including factors like protein concentration, viscosity, and temperature nih.gov. For instance, in the presence of cellular protein concentrations, the affinity of this compound for Ca2+ can be reduced by as much as three-fold researchgate.net. Therefore, accurate quantitative measurements require empirical, in situ calibration. This is often performed in permeabilized cells where the organelle of interest can be exposed to a series of buffered solutions with known Ca2+ concentrations to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals and the apparent Kd researchgate.net.

Another issue is signal linearity. When the Ca2+ concentration in the SR is very high (in the millimolar range), the this compound signal may be near saturation nih.gov. In this state, large changes in [Ca2+] will produce only small changes in fluorescence, making the signal a poor indicator of Ca2+ dynamics. Researchers must experimentally verify that the indicator is operating within a responsive range, for instance by demonstrating that fluorescence can be further increased by maneuvers that overload the stores with Ca2+ nih.govresearchgate.net.